molecular formula C13H16O5 B3039468 Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate CAS No. 108950-31-8

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate

Cat. No.: B3039468
CAS No.: 108950-31-8
M. Wt: 252.26 g/mol
InChI Key: KBJJCJHSYJOCCQ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate is a complex organic compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is characterized by its unique tricyclic structure, which includes an oxatricyclo ring system. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate can be compared with other similar compounds, such as:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-2-17-12(16)13-5-3-7(4-6-13)8-9(13)11(15)18-10(8)14/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJJCJHSYJOCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate
Reactant of Route 2
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate
Reactant of Route 3
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate
Reactant of Route 4
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate
Reactant of Route 5
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate
Reactant of Route 6
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate

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